![molecular formula C19H17F3N6O2 B2915893 (3-(1H-tetrazol-1-yl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421531-05-6](/img/structure/B2915893.png)
(3-(1H-tetrazol-1-yl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
is a complex organic molecule. It contains several functional groups including a tetrazole ring, a phenyl ring, a piperidine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The tetrazole and phenyl rings are likely to contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity and solubility .Scientific Research Applications
Synthesis and Structural Studies
- The compound has been explored in the synthesis and structural characterization of related compounds. For instance, a study detailed the synthesis and characterization of a derivative through substitution reactions and X-ray diffraction, highlighting its stable crystal structure and the presence of intermolecular hydrogen bonds (Karthik et al., 2021). Another research effort synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts in their optical properties, suggesting potential applications in low-cost luminescent materials (Volpi et al., 2017).
Antimicrobial Activity
- Compounds structurally related to the query compound have been synthesized and evaluated for antimicrobial activity. A series of derivatives demonstrated promising antimicrobial properties, with some showing higher activity than standard drugs (Kumar et al., 2012). Another study focused on the microwave-assisted synthesis of pyrazoline derivatives, revealing significant anti-inflammatory and antibacterial activities, hinting at the potential for developing new therapeutic agents (Ravula et al., 2016).
Molecular Interaction Studies
- An investigation into the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor provided insights into its binding affinity and suggested potential applications in designing receptor-specific therapeutic agents (Shim et al., 2002).
Anticancer Activity
- Research into pyridine derivatives bearing different heterocyclic rings, including the key intermediate similar to the query compound, aimed at evaluating their anticancer activity. Some compounds showed higher antitumor activity than doxorubicin, indicating the potential for developing effective anticancer agents (Hafez & El-Gazzar, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)14-4-5-17(23-11-14)30-16-6-8-27(9-7-16)18(29)13-2-1-3-15(10-13)28-12-24-25-26-28/h1-5,10-12,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEUYHJLSLBJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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